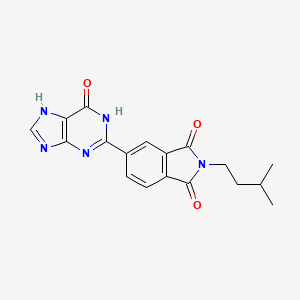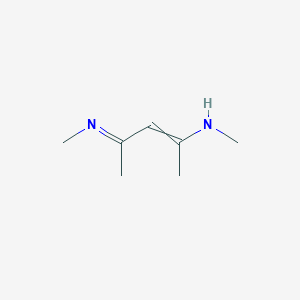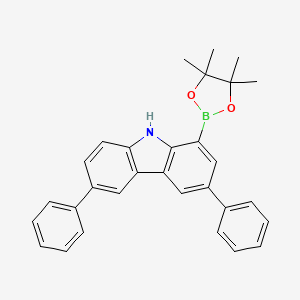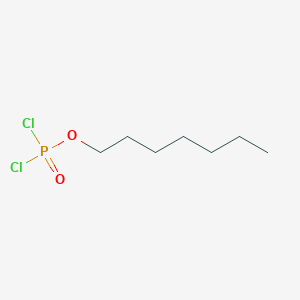
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione is a complex organic compound with the molecular formula C18H17N5O3 and a molecular weight of 351.36 g/mol . This compound is characterized by its unique structure, which includes an isoindoline-1,3-dione core and a purine derivative, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process may involve transition-metal-catalyzed reactions or organocatalytic methods to achieve the desired substitution patterns .
Industrial Production Methods
These methods would need to ensure high purity and yield, possibly through the use of advanced catalytic systems and optimized reaction conditions .
化学反応の分析
Types of Reactions
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学的研究の応用
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, herbicides, and dyes.
作用機序
The mechanism of action of 2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Isoindoline-1,3-dione Derivatives: These compounds have similar core structures and are used in various chemical and biological applications.
Uniqueness
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione is unique due to its combination of an isoindoline-1,3-dione core with a purine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C18H17N5O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
2-(3-methylbutyl)-5-(6-oxo-1,7-dihydropurin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H17N5O3/c1-9(2)5-6-23-17(25)11-4-3-10(7-12(11)18(23)26)14-21-15-13(16(24)22-14)19-8-20-15/h3-4,7-9H,5-6H2,1-2H3,(H2,19,20,21,22,24) |
InChIキー |
PTUUXOSRBCNYSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C(=O)N3)NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)






